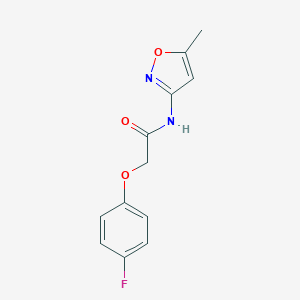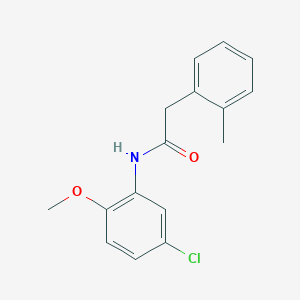
2-(4-fluorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-fluorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide, also known as FPhOx, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. FPhOx is a small molecule with a molecular weight of 277.29 g/mol and a chemical formula of C14H13FN2O3.
作用机制
The mechanism of action of 2-(4-fluorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves the inhibition of enzymes and receptors that are involved in the metabolism and signaling of endocannabinoids. Endocannabinoids are lipid molecules that are produced by the body and act as signaling molecules in the nervous system. 2-(4-fluorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide inhibits the breakdown of endocannabinoids by FAAH and MAGL, leading to increased levels of endocannabinoids in the body. This, in turn, leads to the activation of cannabinoid receptors CB1 and CB2, which are involved in the regulation of pain, inflammation, and appetite.
Biochemical and Physiological Effects:
2-(4-fluorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that 2-(4-fluorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide inhibits the activity of FAAH and MAGL in a dose-dependent manner. In vivo studies have shown that 2-(4-fluorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide reduces pain and inflammation in animal models of chronic pain and inflammation. 2-(4-fluorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has also been shown to reduce food intake and body weight in animal models of obesity.
实验室实验的优点和局限性
2-(4-fluorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has several advantages and limitations for lab experiments. One advantage is that it is a small molecule that can easily penetrate cell membranes and reach its target enzymes and receptors. Another advantage is that it has high selectivity for FAAH and MAGL, which reduces the risk of off-target effects. However, a limitation is that 2-(4-fluorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has low solubility in water, which can make it difficult to prepare solutions for in vitro experiments. Another limitation is that 2-(4-fluorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
未来方向
There are several future directions for the study of 2-(4-fluorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide. One direction is to investigate its potential as a therapeutic agent for the treatment of pain, inflammation, and obesity in humans. Another direction is to develop more potent and selective inhibitors of FAAH and MAGL based on the structure of 2-(4-fluorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide. Additionally, the effects of 2-(4-fluorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide on other physiological processes, such as cognition and mood, should be investigated. Finally, the development of new synthesis methods for 2-(4-fluorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide and related compounds could lead to the discovery of new therapeutic agents.
合成方法
The synthesis of 2-(4-fluorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves the reaction of 4-fluoroanisole and 5-methyl-3-aminooxazole with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux in an organic solvent such as chloroform or dichloromethane. The final product is obtained through purification by column chromatography or recrystallization.
科学研究应用
2-(4-fluorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to have inhibitory effects on several enzymes and receptors, including fatty acid amide hydrolase (FAAH), monoacylglycerol lipase (MAGL), and cannabinoid receptors (CB1 and CB2). These enzymes and receptors are involved in various physiological processes, including pain sensation, inflammation, and appetite regulation. Therefore, 2-(4-fluorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has the potential to be used as a therapeutic agent for the treatment of pain, inflammation, and obesity.
属性
分子式 |
C12H11FN2O3 |
|---|---|
分子量 |
250.23 g/mol |
IUPAC 名称 |
2-(4-fluorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C12H11FN2O3/c1-8-6-11(15-18-8)14-12(16)7-17-10-4-2-9(13)3-5-10/h2-6H,7H2,1H3,(H,14,15,16) |
InChI 键 |
NMCLGQXXBRAKPR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)COC2=CC=C(C=C2)F |
规范 SMILES |
CC1=CC(=NO1)NC(=O)COC2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2-methoxy-5-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245775.png)

![2,5-dichloro-N-[3-(diethylamino)propyl]benzenesulfonamide](/img/structure/B245781.png)


![Ethyl [5-(4-chloroanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B245797.png)
![Dimethyl 5-[(5-bromo-2-chlorobenzoyl)amino]isophthalate](/img/structure/B245801.png)

![Methyl 3-[(cyclopropylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B245812.png)
![1-Benzyl-4-[(2,6-dichlorophenyl)acetyl]piperazine](/img/structure/B245816.png)



